3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(thiophen-2-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(thiophen-2-yl)methyl]urea is a complex organic compound that features a triazole ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(thiophen-2-yl)methyl]urea typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the thiophene moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques. These methods are advantageous due to their efficiency, scalability, and reduced environmental impact. Continuous-flow reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, 3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(thiophen-2-yl)methyl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
The compound has shown potential as a bioactive molecule with applications in agriculture as a plant growth regulator. It can influence the levels of endogenous hormones in plants, promoting root growth and development .
Medicine
In medicinal chemistry, this compound is being explored for its potential as an anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability. Its applications in materials science are still being explored, but early results are promising.
Mechanism of Action
The mechanism of action of 3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, in plants, it may inhibit enzymes involved in hormone biosynthesis, leading to altered growth patterns.
Comparison with Similar Compounds
Similar Compounds
- **1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(thiophen-2-yl)methyl]urea
- **3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(thiophen-2-yl)methyl]urea
Uniqueness
What sets 3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(thiophen-2-yl)methyl]urea apart from similar compounds is its specific combination of functional groups. The presence of both the triazole and thiophene rings provides unique chemical properties, such as enhanced stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5OS/c1-10(2)12(7-18-9-14-8-16-18)17-13(19)15-6-11-4-3-5-20-11/h3-5,8-10,12H,6-7H2,1-2H3,(H2,15,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCOAJSJDIYOOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.